3,4-dihydro-1H-2,3-benzoxazine hydrochloride
Overview
Description
3,4-dihydro-1H-2,3-benzoxazine hydrochloride is a heterocyclic compound with a molecular formula of C8H9NO·HCl. It is a derivative of benzoxazine, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Benzoxazine derivatives have been reported to exhibit a wide spectrum of biological activities . They have been used as intermediates to obtain a series of substituted purine derivatives with notable anti-proliferative activities .
Mode of Action
It also activated caspase-8, which is involved in the extrinsic apoptotic pathway .
Biochemical Pathways
Benzoxazine derivatives have been reported to inhibit cox-1 and cox-2 enzymes , which are involved in the inflammatory response.
Result of Action
Benzoxazine derivatives have been reported to exhibit anti-inflammatory, analgesic, antibacterial, neuroprotective, d2 receptor antagonistic activity, antimycobacterial, antiviral, and antifungal properties .
Biochemical Analysis
Biochemical Properties
3,4-dihydro-1H-2,3-benzoxazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to act as an allosteric enhancer of agonist activity at the A1 adenosine receptor . This interaction suggests that this compound can modulate receptor activity, potentially influencing various physiological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit antifungal activity, which indicates its potential impact on cellular metabolism and gene expression in fungal cells . Additionally, its role as an allosteric enhancer at the A1 adenosine receptor suggests it may influence cell signaling pathways in mammalian cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to interact with the A1 adenosine receptor, enhancing the receptor’s response to agonists . This interaction likely involves binding to a specific site on the receptor, leading to conformational changes that enhance receptor activity. Additionally, its antifungal activity suggests it may inhibit or activate specific enzymes involved in fungal metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown consistent antifungal activity, indicating its potential for sustained biochemical effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exhibit beneficial effects, such as antifungal activity . At higher doses, there may be toxic or adverse effects, including potential impacts on liver and kidney function . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, its interaction with the A1 adenosine receptor suggests it may influence adenosine metabolism . Additionally, its antifungal activity indicates it may interfere with fungal metabolic pathways, potentially inhibiting key enzymes involved in fungal growth and proliferation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. For example, its interaction with the A1 adenosine receptor suggests it may be localized to areas with high receptor density .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with the A1 adenosine receptor suggests it may be localized to the plasma membrane, where the receptor is predominantly found . Additionally, its antifungal activity indicates it may target fungal cell membranes or intracellular compartments involved in metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-2,3-benzoxazine hydrochloride typically involves a Mannich reaction. This reaction includes the formation of an N,N-dihydroxymethylamine intermediate, which then reacts with phenol to generate the benzoxazine ring . The reaction conditions often involve the use of formaldehyde and a primary amine under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve solvent-free microwave thermolysis, which is a rapid and high-yielding protocol compared to conventional methods . This method is environmentally friendly and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-1H-2,3-benzoxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo-derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo-derivatives, amine derivatives, and substituted benzoxazines .
Scientific Research Applications
3,4-dihydro-1H-2,3-benzoxazine hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,3-benzoxazine: A closely related compound with similar biological activities.
4H-1,3-benzoxazin-4-one: Another benzoxazine derivative known for its wide range of biological activities.
Uniqueness
3,4-dihydro-1H-2,3-benzoxazine hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and makes it suitable for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3,4-dihydro-1H-2,3-benzoxazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c1-2-4-8-6-10-9-5-7(8)3-1;/h1-4,9H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWFVFYUKLHKIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CON1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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